2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Background
The structure of the compound indicates it is a derivative of pyrazolo[4,3-d]pyrimidine, which has been recognized for its potential as a scaffold in drug discovery due to its ability to mimic purine structures and interact with various biological targets. The incorporation of different substituents, such as the trifluoromethylphenyl group and the furan moiety, enhances its pharmacological properties.
Anticancer Activity
Research has demonstrated that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties through mechanisms such as kinase inhibition and induction of apoptosis. For instance:
- A recent study found that certain pyrazolo[4,3-d]pyrimidines showed potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with IC50 values as low as 0.016 µM for some derivatives .
- Another investigation reported that compounds derived from this class induced cell cycle arrest at the S and G2/M phases and increased the pro-apoptotic BAX/Bcl-2 ratio significantly, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Beyond anticancer effects, these compounds have also been evaluated for antimicrobial properties:
- A study highlighted the antibacterial activity of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating infections in cancer patients undergoing chemotherapy .
- The mechanism of action appears to involve inhibition of bacterial protein kinases, which could lead to dual therapeutic effects against both cancer and bacterial infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, pyrazolo[4,3-d]pyrimidine derivatives have shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives have been reported to possess anti-inflammatory properties through the inhibition of specific pathways involved in inflammation .
- Hypoxia-Inducible Factor Inhibition : Certain compounds have demonstrated the ability to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which can enhance erythropoietin production and may be beneficial in treating renal anemia .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines (NCI 60 panel), two compounds exhibited remarkable cytotoxicity with GI50 values ranging from 0.018 to 9.98 µM. These compounds were further analyzed for their effects on P-glycoprotein expression and showed significant inhibitory activity, suggesting their potential in overcoming drug resistance in cancer therapy .
Case Study 2: Antimicrobial Potential
A library of pyrazolo[3,4-d]pyrimidines was tested against clinically relevant bacterial strains. Compounds demonstrated significant antibacterial activity when used in combination with traditional antibiotics like ampicillin and kanamycin. This suggests that these derivatives could enhance the efficacy of existing treatments for bacterial infections in immunocompromised patients .
Table 1: Summary of Biological Activities
Compound | Activity Type | Target/Mechanism | IC50/Effect |
---|---|---|---|
Compound 12b | Anticancer | EGFR Tyrosine Kinase | 0.016 µM |
Compound 19 | Antimicrobial | Staphylococcus aureus | Significant inhibition |
Compound 13 | Anti-inflammatory | Inhibition of inflammatory pathways | Not specified |
Compound 8 | HIF-PHD Inhibition | Erythropoietin production enhancement | Induced high serum EPO levels |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | GI50 Value (µM) |
---|---|---|
Compound A | A549 | 0.018 |
Compound B | HCT-116 | 9.98 |
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c1-3-30-19-18(13(2)28-30)27-21(29(20(19)32)11-14-7-6-10-33-14)34-12-17(31)26-16-9-5-4-8-15(16)22(23,24)25/h4-10H,3,11-12H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZFJYEIIUURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.